molecular formula C8H8N4 B1673433 Hydralazine CAS No. 86-54-4

Hydralazine

Cat. No.: B1673433
CAS No.: 86-54-4
M. Wt: 160.18 g/mol
InChI Key: RPTUSVTUFVMDQK-UHFFFAOYSA-N
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Description

Hydralazine is an FDA-approved direct-acting vasodilator primarily used to treat hypertension, particularly in pregnancy and heart failure . Beyond its antihypertensive effects, this compound exhibits diverse pharmacological activities:

  • Neurodegenerative Context: Induces Aβ oligomerization and fibril formation, suggesting dual roles in amyloid-beta modulation .
  • Chemotherapeutic Adjuvant: Reverses chemotherapy resistance by downregulating mdr1 gene expression, enhancing intracellular accumulation of drugs like adriamycin .
  • Anti-Aging and Neuroprotection: Activates the NRF2/SKN-1 pathway, extending lifespan in C. elegans by ~25%, comparable to curcumin and metformin .
  • Metabolic Benefits: Reduces cholesterol, triglycerides, and phospholipids in diabetic models .
  • Hypoxia Mimicry: Inhibits prolyl hydroxylase, inducing HIF-1α overexpression to mimic hypoxia in cancer models .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydralazine can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form 1-hydrazinophthalazine . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by reacting phthalic anhydride with hydrazine hydrate in the presence of a catalyst . The reaction mixture is then purified through crystallization to obtain the final product.

Scientific Research Applications

Hypertension Management

Hydralazine is often used as an adjunct therapy in cases of resistant hypertension or in patients who cannot tolerate first-line agents like angiotensin-converting enzyme inhibitors or calcium channel blockers . It is particularly effective in African-American populations with heart failure, where it is combined with isosorbide dinitrate to improve outcomes .

Heart Failure

In patients with heart failure and reduced ejection fraction (HFrEF), this compound has shown efficacy when used in combination with nitrates. This combination has been associated with improved mortality rates in specific demographics .

Myocardial Infarction

This compound may provide cardiac protection post-myocardial infarction by improving perfusion and reducing myocardial oxygen demand through its vasodilatory effects .

Atherosclerosis

Recent studies suggest this compound may stabilize atherosclerotic plaques and enhance angiogenesis, potentially reducing the risk of cardiovascular events associated with plaque rupture .

Chronic Kidney Disease

This compound exhibits renoprotective properties through its antioxidative effects, which may mitigate kidney damage in chronic kidney disease by reducing inflammation and oxidative stress .

Acute Kidney Injury

The drug has been investigated for its potential to improve outcomes in acute kidney injury scenarios, although more research is needed to establish definitive clinical guidelines .

Diabetic Kidney Disease

In diabetic patients, this compound's ability to enhance renal blood flow and reduce systemic vascular resistance may offer therapeutic benefits in managing diabetic nephropathy .

Antioxidative Properties

Recent experimental studies have highlighted this compound's role as a novel antioxidant. It exerts protective effects against oxidative stress, contributing to its potential applications in various diseases characterized by inflammation and oxidative damage .

Case Studies and Clinical Trials

A variety of clinical studies have explored this compound's efficacy across different patient populations:

  • Study on Resistant Hypertension : A cohort study involving patients with resistant hypertension demonstrated that adding this compound to standard therapy significantly improved blood pressure control compared to those not receiving it .
  • Heart Failure Trials : Multiple trials have shown that the combination of this compound and isosorbide dinitrate leads to better outcomes in African-American patients with HFrEF compared to standard therapies alone .

Comparison with Similar Compounds

Antihypertensive Agents

Compound Key Differences from Hydralazine Evidence
Endralazine - Lower dosage (10–30 mg/day vs. 75–200 mg/day for this compound).
- Better tolerability : No lupus-like syndrome reported vs. 2 cases with this compound.
- Requires fewer dose adjustments.
Cadralazine - Reduced acute toxicity (LD₅₀ > this compound).
- Higher oral bioavailability with sustained vasodilatory effects.
- No antihistaminic or anticholinergic activity.
Labetalol/Propranolol Combos - Similar efficacy in reducing diastolic pressure.
- Fewer side effects (e.g., headache, palpitations) in labetalol/hydrochlorothiazide combos.

Chemotherapeutic Adjuvants

Compound Mechanism & Efficacy vs. This compound Evidence
Verapamil - Both reverse adriamycin resistance via mdr1 inhibition.
- This compound superior : Renders cells 2x more susceptible to adriamycin despite similar drug accumulation.
Enzalutamide - Synergy with this compound : Combined use reduces prostate cancer cell proliferation by 40–60% vs. marginal effects alone.
- Enhances apoptosis in androgen-resistant cells.

Structural Analogues

Compound/Class Key Findings vs. This compound Evidence
Pyridazinone Derivatives - Enhanced potency : Compounds 2e, 2h, and 2j show EC₅₀ values 250–1000x lower than this compound (0.02916 µM vs. 30.546 µM).
- Improved Fsp³ (0.5 vs. 0 for this compound) and logP (3.1–3.7 vs. This compound’s undefined).
This compound Acetonide - Similar receptor affinity but lower intrinsic activity at higher concentrations.
- Comparable threshold vasodilatory effects.

Combination Therapies

Combination Clinical Impact vs. This compound Monotherapy Evidence
Isosorbide Dinitrate - A-HeFT Trial : 43% reduction in mortality and 33% lower hospitalization in Black patients with heart failure.
- Standard dosing: 37.5 mg this compound + 20 mg isosorbide dinitrate (TID).

Neurodegenerative and Anti-Aging Compounds

Compound Contrast with this compound Evidence
Juglone/Naphthoquinone - this compound induces Aβ aggregation, while juglone inhibits fibril formation.
- Both share structural similarity but divergent amyloid-modifying effects.
Curcumin/Metformin - Comparable lifespan extension (~25% in C. elegans), but this compound uniquely activates NRF2 without glucose-lowering effects.

Tumor Blood Flow Modulators

Compound Functional Differences Evidence
Prazosin/CGRP - Achieve 15% tumor hypoxia with 20% BP reduction vs. This compound requiring 30–40% BP drop for similar effect.
- this compound increases blood flow at lower doses, counterproductive for hypoxia.

Critical Contradictions and Unique Advantages

  • mdr1 Inhibition : Unlike verapamil, this compound downregulates mdr1 expression via demethylation, offering epigenetic benefits beyond direct P-gp blockade .
  • Dosing Flexibility : Slow-release formulations (e.g., 120 mg/day) achieve efficacy without increased side effects vs. conventional this compound .

Biological Activity

Hydralazine is a well-known antihypertensive agent primarily used for the management of essential hypertension. Recent studies have expanded its potential applications, revealing significant biological activities beyond blood pressure regulation. This article delves into the multifaceted biological activity of this compound, supported by case studies and research findings.

This compound acts primarily as a direct vasodilator . Its mechanism is not entirely understood, but it is believed to involve several pathways:

  • Calcium Transport Interference : this compound may inhibit calcium influx into vascular smooth muscle cells, thus reducing muscle contraction and lowering blood pressure .
  • Hypoxia-Inducible Factor (HIF) Stabilization : It competes with protocollagen prolyl hydroxylase for free iron, inhibiting the degradation of HIF-1α, which promotes endothelial cell proliferation and angiogenesis .
  • Antioxidative Properties : Recent studies suggest this compound exhibits antioxidative effects, potentially protecting against oxidative stress in cardiovascular and renal diseases .

Antimicrobial Activity

Recent research has highlighted this compound's potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study found that this compound significantly reduced the viability of S. aureus biofilms and demonstrated synergistic effects when combined with other antibiotics like oxacillin and vancomycin. The minimum inhibitory concentration (MIC) values ranged from 128 to 2048 μg/ml, indicating its effectiveness against bacterial pathogens .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (μg/ml)Synergistic AgentSynergy Percentage
MRSA128-2048Oxacillin50%
MRSA128-2048Vancomycin25%

Cardiovascular Implications

This compound's role in cardiovascular health extends beyond hypertension management. It has been observed to increase plasma renin activity in patients with essential hypertension, suggesting a complex interaction with the renin-angiotensin system. In a study involving normotensive and hypertensive subjects, this compound administration led to significant increases in plasma renin activity, particularly in patients with renovascular hypertension .

Case Study: Plasma Renin Activity Response

A clinical study evaluated the effects of intravenous this compound on plasma renin activity among various patient groups:

  • Normotensive Subjects : Significant increase in renin activity post-administration.
  • Essential Hypertension Patients : Similar increases were noted, with enhanced responses observed under sodium restriction.
  • Renovascular Hypertension Patients : Markedly greater increases in renin activity compared to other groups.

Research Findings

Recent literature has explored this compound's broader implications in various medical contexts:

  • Antioxidant Effects : this compound has been shown to prevent nitroglycerin tolerance by inhibiting membrane-bound NADH oxidase activation, potentially offering protective benefits in cardiovascular conditions .
  • Cell Viability Studies : In vitro studies indicated that this compound treatment resulted in significant DNA damage and apoptosis in bacterial cells, supporting its potential as an antibacterial agent .
  • Clinical Usage : While primarily used for hypertension, its repurposing for bacterial infections presents a novel approach to treating resistant strains .

Q & A

Basic Research Questions

Q. What are the key considerations in designing clinical trials to evaluate Hydralazine's efficacy in heart failure with reduced ejection fraction (HFrEF)?

  • Methodological Answer : Trials should prioritize composite endpoints (e.g., mortality, hospitalization, quality-of-life metrics) to capture multidimensional outcomes. The A-HeFT trial ( ) used a weighted composite score combining death, hospitalization, and quality-of-life changes, with stratification for racial subgroups (e.g., African Americans). Standardized dosing (e.g., 300 mg this compound + 160 mg isosorbide dinitrate daily) and concurrent neurohormonal therapy (ACE inhibitors, beta-blockers) are critical for reproducibility. Blinding and placebo-controlled designs are essential, as early termination due to mortality disparities (e.g., 6.2% vs. 10.2% in A-HeFT) can impact statistical power .

Q. How does this compound's vasodilatory mechanism influence experimental models in cardiovascular research?

  • Methodological Answer : this compound directly relaxes arterial smooth muscle via cyclic GMP modulation and inhibition of intracellular calcium release (). In vitro models using rabbit aorta precontracted with phenylephrine (1 μM) demonstrate concentration-dependent relaxation (IC₅₀: 171 μM), though residual tone (~20%) persists even at maximal doses. Researchers must account for slow onset/offset (≥1 hour) and stability in oxygenated solutions (half-life: ~30 minutes) when designing perfusion protocols .

Q. What evidence supports this compound's use in hypertensive emergencies during pregnancy, and what are its limitations?

  • Methodological Answer : Meta-analyses ( ) comparing this compound to labetalol or nifedipine show comparable efficacy in blood pressure reduction but higher risks of maternal hypotension (RR: 3.29), placental abruption (RR: 4.17), and fetal distress. Trials should use standardized dosing (e.g., 5–10 mg IV bolus) and monitor for reflex tachycardia. Despite mixed outcomes, this compound remains a guideline option due to cost-effectiveness in resource-limited settings .

Advanced Research Questions

Q. How can researchers reconcile conflicting mortality outcomes between trials comparing this compound-isosorbide dinitrate with ACE inhibitors in HFrEF?

  • Methodological Answer : The V-HeFT II trial ( ) found higher two-year mortality with this compound-isosorbide dinitrate (25%) vs. enalapril (18%), attributed to enalapril's superior neurohormonal modulation. However, subgroup analyses in African Americans (A-HeFT, ) showed a 43% mortality reduction with the combination, highlighting racial/genetic factors (e.g., NO synthase polymorphisms). Researchers should conduct pharmacogenomic studies and adjust for baseline therapy (e.g., beta-blockers, MRAs) to resolve discrepancies .

Q. What methodologies are employed to assess this compound's epigenetic effects in cancer models, and how do these findings translate to clinical applications?

  • Methodological Answer : In prostate cancer (PCa) models ( ), this compound (50–100 μM) inhibits DNA methyltransferases (DNMT1/3a/3b), reducing promoter methylation of tumor suppressors (e.g., GSTP1, BCL2). Techniques include MSP (methylation-specific PCR) for methylation analysis and protein arrays to identify signaling pathways (e.g., EGFR inhibition). Preclinical validation requires xenograft models to assess tumor growth and metastasis. Challenges include optimizing doses that balance demethylation efficacy without systemic toxicity .

Q. How does this compound modulate mitochondrial dynamics, and what experimental approaches validate its role in mitigating oxidative stress?

  • Methodological Answer : this compound binds Drp1 (KD: 8.6 mM) and inhibits GTPase activity, preventing mitochondrial fission (). In H₂O₂-treated cells, this compound (100 μM) reduces mitochondrial fragmentation and depolarization, measured via TMRE fluorescence and confocal imaging. In vivo, it attenuates spinal cord injury-induced hyperreflexia in rats (), suggesting therapeutic potential for neurodegenerative disorders. Researchers should combine SPR (surface plasmon resonance) for binding assays with Seahorse analysis for mitochondrial respiration .

Q. What toxicological considerations arise from this compound's long-term use, and how are carcinogenic risks assessed in preclinical models?

  • Methodological Answer : Chronic use is linked to lupus-like syndrome and dose-dependent DNA damage (). IARC reports this compound hydrochloride increased lung tumors in mice (oral administration), though human epidemiological data are inconclusive. Researchers should conduct Ames tests (Salmonella mutagenicity) and rodent carcinogenicity studies with controlled dosing (e.g., 10–50 mg/kg/day). Long-term safety trials must monitor autoantibodies (e.g., ANA, anti-dsDNA) and organ dysfunction .

Q. Methodological Guidance for Contradictory Data

  • Example : When analyzing conflicting blood pressure outcomes in pregnancy trials ( vs. 18), apply meta-regression to adjust for covariates (e.g., gestational age, baseline BP). Use risk difference metrics to quantify absolute effects and assess heterogeneity (I² statistic). For preclinical contradictions (e.g., Drp1 inhibition vs. vasodilation), employ pathway enrichment analysis to identify dominant mechanisms under specific experimental conditions .

Properties

IUPAC Name

phthalazin-1-ylhydrazine
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InChI

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12)
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InChI Key

RPTUSVTUFVMDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8N4
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Related CAS

304-20-1 (mono-hydrochloride)
Record name Hydralazine [INN:BAN]
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DSSTOX Substance ID

DTXSID4023129
Record name Hydralazine
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Molecular Weight

160.18 g/mol
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Physical Description

Solid
Record name Hydralazine
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Solubility

<1mg/mL, 2.61e+00 g/L
Record name Hydralazine
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Mechanism of Action

Hydralazine may interfere with calcium transport in vascular smooth muscle by an unknown mechanism to relax arteriolar smooth muscle and lower blood pressure. The interference with calcium transport may be by preventing influx of calcium into cells, preventing calcium release from intracellular compartments, directly acting on actin and myosin, or a combination of these actions. This decrease in vascular resistance leads to increased heart rate, stroke volume, and cardiac output. Hydralazine also competes with protocollagen prolyl hydroxylase (CPH) for free iron. This competition inhibits CPH mediated hydroxylation of HIF-1α, preventing the degradation of HIF-1α. Induction of HIF-1α and VEGF promote proliferation of endothelial cells and angiogenesis.
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CAS No.

86-54-4
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Melting Point

172-173 °C, 172 - 173 °C
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Synthesis routes and methods I

Procedure details

Again according to the disclosure in the '397 application, to a 2-L, 3-necked, round-bottomed flask fitted with a temperature probe and condenser were charged 700 mL of ethanol and 7.6 mole equivalents (630 mL) of hydrazine hydrate, and the solution was cooled to 5° C. (the '397 application discloses a temperature <10° C.). One (1) mole equivalent (280 g) of 1-chlorophthalazine (solid) was added in portions at a rate to maintain the solution temperature at <20° C. The solution was stirred and heated to 60-70° C. After one hour at that elevated temperature, the hot solution was filtered to remove any insoluble by-products (insoluble matter recovered was 12 g), and the filtrate was cooled to 0 to 5° C. A light yellow solid formed in the cold solution, which was isolated by filtration, washed with cold ethanol, and then dried to constant mass and characterized. The yield was 80% (the yield reported in the '397 application was 77-80%).
[Compound]
Name
2-L
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( 1 )
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280 g
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630 mL
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700 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

A 2 L, 3-necked, round-bottomed flask fitted with a temperature probe and condenser, and was charged 375 mL of hydrazine hydrate; the solution was then cooled to 0 to 5° C. About 75 g of 1-chlorophthalazine salt was added in portions at a rate to maintain the solution temperature at 0 to 5° C. After addition, the solution was stirred at 20 to 25° C. for about 24 hrs. The reaction mixture was then cooled to 0 to 5° C. and 150 mL of methanol was added, the solution stirred for 3 hrs, and the resulting solid material was filtered, washed with 150 mL of cold methanol, and dried under vacuum at 35° C. Yield 99%.
Quantity
375 mL
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75 g
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150 mL
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Yield
99%

Synthesis routes and methods III

Procedure details

A solution was prepared to contain 1 part by weight 1-chlorophthalazine, 100 parts by volume of ethyl alcohol and 90 parts by volume of hydrazine hydrate. It was heated for two hours and then filtered. On cooling, 1-hydrazinophthalazine (hydralazine) precipitated from the filtrate as yellow needles, which were isolated by filtration and washed with cold ethyl alcohol. The product was precipitated from methyl alcohol. The product melted, when rapidly heated, at 172–173° C. Typical yields were 30–40%.
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Retrosynthesis Analysis

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